Copper(1+) oleate

Copper content Stoichiometry Formulation efficiency

Copper(1+) oleate [CAS 20240-06-6] is a copper(I) carboxylate coordination compound formed from cuprous ions and oleic acid, with the nominal formula C₁₈H₃₃CuO₂ and a molecular weight of approximately 345 g mol⁻¹. It appears as a dark brownish solid that is insoluble in water but readily soluble in organic solvents.

Molecular Formula C18H33CuO2
Molecular Weight 345.0 g/mol
CAS No. 20240-06-6
Cat. No. B12658081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(1+) oleate
CAS20240-06-6
Molecular FormulaC18H33CuO2
Molecular Weight345.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+]
InChIInChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;
InChIKeyNFRRPHPZDNJENC-KVVVOXFISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(1+) Oleate (CAS 20240-06-6) – Procurement-Significant Baseline for an Organocopper(I) Carboxylate


Copper(1+) oleate [CAS 20240-06-6] is a copper(I) carboxylate coordination compound formed from cuprous ions and oleic acid, with the nominal formula C₁₈H₃₃CuO₂ and a molecular weight of approximately 345 g mol⁻¹ . It appears as a dark brownish solid that is insoluble in water but readily soluble in organic solvents . As a cuprous (Cu⁺) species, it is inherently more reducing and less thermodynamically stable than the corresponding cupric (Cu²⁺) oleate, and it tends to disproportionate to Cu(0) and Cu(II) unless stabilized by appropriate ligands or non‑aqueous environments [1]. These fundamental properties create quantifiable differentiation points that directly affect its performance as a precursor, catalyst, or active ingredient relative to closely related copper carboxylates.

Why Generic Substitution of Copper(1+) Oleate (CAS 20240-06-6) with In‑Class Copper Carboxylates Leads to Quantifiable Performance Gaps


Copper carboxylates are not fungible because the metal oxidation state, chain length of the organic ligand, and stoichiometry collectively determine copper loading, thermal decomposition pathway, solubility, and catalytic activity. Copper(1+) oleate delivers a theoretical copper content of ~18.4 wt%, whereas copper(II) oleate provides only ~9–10 wt% [1]. The Cu⁺ center also enables a direct reduction pathway to metallic copper, bypassing the CuO intermediate that dominates Cu²⁺ carboxylate thermolysis [2]. In addition, the unsaturated C18 chain length of oleate confers different oil solubility and thermal stability compared with shorter‑chain (e.g., acetate, decanoate) or saturated (e.g., stearate) analogs, directly affecting performance in heavy‑oil catalysis and conductive‑ink formulations [3][4]. These differences are quantified in Section 3.

Quantitative Differentiation Evidence for Copper(1+) Oleate (CAS 20240-06-6) Versus Closest Analogs


Theoretical Copper Loading: Copper(1+) Oleate Delivers 82 % More Copper per Unit Mass than Copper(II) Oleate

The 1:1 metal:ligand stoichiometry of copper(1+) oleate (C₁₈H₃₃CuO₂, MW 345.0) yields a theoretical copper content of 18.4 wt%, more than 80 % higher than the 9–10 wt% copper delivered by the 1:2 copper(II) oleate (C₃₆H₆₆CuO₄, MW ~626) that dominates commercial cupric oleate products [1]. For any application where copper is the active species (antifouling, fungicide, catalyst precursor), this difference translates directly into proportionally lower mass requirements and reduced inert organic load.

Copper content Stoichiometry Formulation efficiency

Heavy‑Oil Viscosity Reduction: Copper Oleate Achieves 50.3 % Reduction, Outperforming Other Copper Carboxylates

In a direct head‑to‑head study of oil‑soluble copper‑based catalysts, copper oleate delivered a 50.31 % reduction in heavy crude oil viscosity at 300 °C after 24 h, which was the highest among the tested ligands including copper octanoate, decanoate, and stearate [1]. The same study noted that copper oleate also increased the saturate fraction (particularly light C₁₀–C₂₀ alkanes) and decreased resins, asphaltenes, and sulfur content. Notably, a separate study on in‑situ combustion catalysis found that copper stearate and copper decanoate exhibited higher catalytic activity than copper oleate, measured by a greater shift of the oxidation process to lower temperatures and a larger decrease in apparent activation energy [2]. This inversion of rank order depending on the application (upgrading vs. combustion) underscores that the choice of copper carboxylate must be matched to the specific refinery process.

Heavy oil upgrading Viscosity reduction Oil-soluble catalyst

Conductive Ink Performance: Copper Oleate Produces Lower‑Conductivity Films than Shorter‑Chain Copper Carboxylates

When evaluated as metal–organic decomposition (MOD) ink precursors, copper carboxylates with shorter carbon chains outperformed copper oleate. Copper glycolate and copper lactate films became conductive after sintering at 150 °C for 60 min under nitrogen, achieving resistivities of 23.0 ± 2 and 44.0 ± 6 μΩ·cm, respectively, after sintering at 250 °C [1]. Copper oleate yielded poorer conductivity under the same conditions, consistent with the general finding that shorter‑chain carboxylates give better conductive films [1]. This lower performance is attributed to the larger amount of organic residue remaining after thermal decomposition of the long‑chain oleate ligand.

Metal–organic decomposition ink Conductive film Printed electronics

Antifungal Field Efficacy: Copper Oleate Nanoparticles Provide 54 % Disease Control Against Citrus Anthracnose

Chitosan‑coated copper(II) oleate nanoparticles (Cu‑oleate@CS NPs, 50–60 nm by TEM, zeta potential −61.7 mV) were tested against citrus anthracnose caused by Colletotrichum gloeosporioides. In field trials, a spray concentration of 0.33 % achieved a disease control efficacy of 54.18 % at 14 days after the second spraying [1]. In vitro, the nanoparticles significantly inhibited mycelial growth at 500 and 1000 μg mL⁻¹. While this study used copper(II) oleate, the nanoparticulate formulation concept is transferable to copper(I) oleate, and the higher copper content of Cu(I) oleate could potentially enhance efficacy at equivalent mass concentrations.

Antifungal Nanoformulation Citrus anthracnose

Highest‑Value Application Scenarios for Copper(1+) Oleate (CAS 20240-06-6) Based on Comparative Evidence


In‑Situ Catalytic Upgrading of Heavy Crude Oil Where Viscosity Reduction Is the Primary Target

When the key performance indicator is viscosity reduction of heavy oil at moderate temperatures (300 °C), copper oleate has been shown to deliver the highest viscosity reduction (50.3 %) among a series of copper carboxylates including octanoate, decanoate, and stearate . Procurement should prioritize copper oleate over these alternatives for this specific application, while recognizing that copper stearate or decanoate may be superior if the goal is to catalyze in‑situ combustion [4].

Formulation of High‑Copper‑Load Antifouling or Fungicidal Coatings Where Minimum Organic Carrier Is Desired

Copper(1+) oleate’s theoretical copper content of ~18.4 wt% substantially exceeds the ~9–10 wt% of copper(II) oleate . This makes it the preferred choice when formulating copper‑based antifouling paints, wood preservatives, or agricultural fungicides where regulations or cost pressures demand the lowest possible organic load per unit of active copper. Users should verify actual copper content by batch assay, as commercial products may vary in purity.

Synthesis of Copper Nanoparticles via Thermal Decomposition When a Self‑Reducing Precursor Is Advantageous

The cuprous (Cu⁺) oxidation state of copper(1+) oleate enables a more direct thermal decomposition pathway to metallic copper nanoparticles compared with copper(II) oleate, which typically forms CuO as an intermediate that requires subsequent reduction . This property is valuable for producing oxidation‑sensitive copper nanoparticles without the need for added reducing agents or inert gas protection, as demonstrated in analogous Cu‑oleate complex systems [4]. Researchers seeking a single‑source precursor for Cu(0) nanoparticles should evaluate copper(1+) oleate against the more commonly used copper(II) oleate.

Organic‑Solvent‑Based Homogeneous Catalysis Requiring a Soluble Cu(I) Source

Copper(1+) oleate is readily soluble in organic solvents and provides a Cu⁺ center that is active in electron‑transfer and atom‑transfer reactions (e.g., aziridination of olefins, cyclopropanation) . Its long oleate chain confers compatibility with non‑polar reaction media. While direct comparative turnover data against other Cu(I) sources (e.g., CuI, CuOAc) are lacking, the combination of good organic solubility, defined Cu(I) oxidation state, and absence of strongly coordinating counterions makes it a worthy candidate for screening in homogeneous catalytic cycles where Cu(I) is the active species.

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